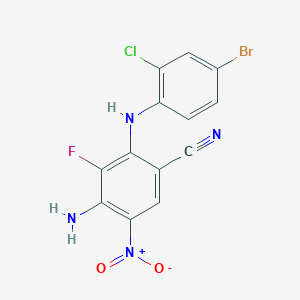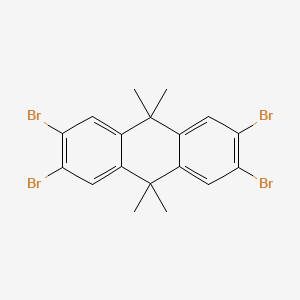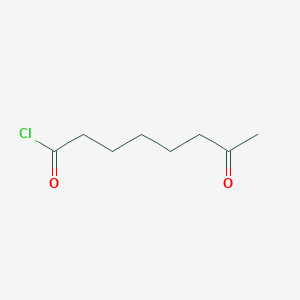
6-((Tetrahydrofuran-3-yl)oxy)nicotinic acid
説明
6-((Tetrahydrofuran-3-yl)oxy)nicotinic acid (6-THFNA) is a naturally occurring compound with a broad range of potential applications in the field of biochemistry and biomedical research. 6-THFNA is a derivative of nicotinic acid and has been studied for its potential use in the synthesis of various drugs. It has also been studied for its potential use in the treatment of certain medical conditions, including cardiovascular disease, diabetes, and cancer. In addition, 6-THFNA has been studied for its anti-inflammatory, anti-oxidative, and anti-cancer properties.
科学的研究の応用
Therapeutic Potential in Hyperlipidemia and Cancer
6-((Tetrahydrofuran-3-yl)oxy)nicotinic acid and its analogs have been explored for their potential in managing dyslipidemia and cancer. These compounds inhibit the carbonic anhydrase III (CAIII) enzyme, which has emerged as a new pharmacological target for these conditions. The binding mechanism of these nicotinic acid analogs involves the formation of a coordinate bond with the Zn+2 ion in the enzyme's active site. These findings suggest their potential therapeutic applications in the treatment of hyperlipidemia and cancer (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
Role in Nicotinic Acid Metabolism and Fermentation
Studies on the fermentation and metabolism of nicotinic acid have identified 6-((Tetrahydrofuran-3-yl)oxy)nicotinic acid as an intermediate. This compound plays a role in the degradation of nicotinic acid by microorganisms, leading to the formation of other intermediates and ultimately to propionic and acetic acids and carbon dioxide. This research contributes to our understanding of the biochemical pathways involved in nicotinic acid metabolism (Tsai, Pastan, & Stadtman, 1966).
Applications in Tobacco Alkaloid Research
In tobacco research, 6-((Tetrahydrofuran-3-yl)oxy)nicotinic acid has been used to investigate the biosynthesis of tobacco alkaloids. This research provides insights into the qualitative and quantitative incorporation of nicotinic acid into various tobacco alkaloids, aiding in the understanding of plant alkaloid biosynthesis and the role of nicotinic acid therein (Leete, 1977).
Enzyme Studies and Hydroxylation Research
Research on the hydroxylation of nicotinic acid has focused on enzymes that catalyze this reaction. Studies on the membrane-bound nicotinic acid dehydrogenase from Pseudomonas fluorescens have shown its role in converting nicotinic acid to 6-hydroxynicotinic acid. These studies contribute to our understanding of enzymatic reactions involving nicotinic acid and its derivatives (Hurh, Yamane, & Nagasawa, 1994).
特性
IUPAC Name |
6-(oxolan-3-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-10(13)7-1-2-9(11-5-7)15-8-3-4-14-6-8/h1-2,5,8H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRNOHBFHSPSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)




![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)